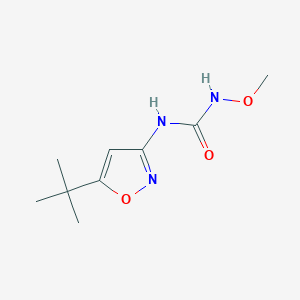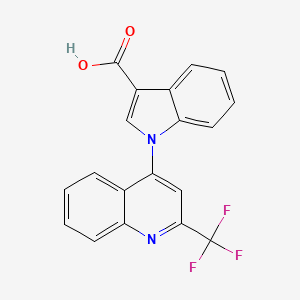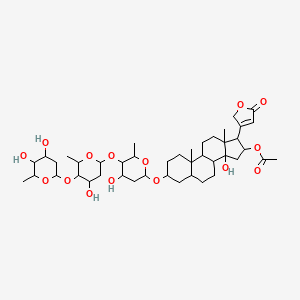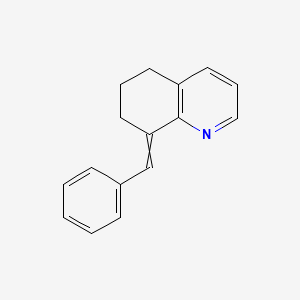
8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline
概要
説明
8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline is an organic compound with the molecular formula C16H15N. It is a derivative of tetrahydroquinoline, characterized by the presence of a benzylidene group at the 8-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline can be achieved through several methods. One common approach involves the Povarov reaction, which is a three-component reaction between an aniline, an aldehyde, and an alkene. This reaction typically requires acidic conditions and can be catalyzed by Lewis acids . Another method involves the condensation of benzaldehyde with 5,6,7,8-tetrahydroquinoline under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Povarov reactions or other condensation reactions using readily available starting materials. The choice of method depends on factors such as cost, yield, and environmental considerations .
化学反応の分析
Types of Reactions
8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
科学的研究の応用
8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of materials with specific properties.
作用機序
The mechanism of action of 8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The benzylidene group can participate in π-π interactions, while the tetrahydroquinoline moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of biological targets, leading to various effects .
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Lacks the benzylidene group, making it less reactive in certain chemical reactions.
8-Benzylidene-2-methyl-5,6,7,8-tetrahydroquinoline: Similar structure but with a methyl group at the 2-position, which can influence its reactivity and properties.
Uniqueness
8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline is unique due to the presence of the benzylidene group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C16H15N |
|---|---|
分子量 |
221.30 g/mol |
IUPAC名 |
8-benzylidene-6,7-dihydro-5H-quinoline |
InChI |
InChI=1S/C16H15N/c1-2-6-13(7-3-1)12-15-9-4-8-14-10-5-11-17-16(14)15/h1-3,5-7,10-12H,4,8-9H2 |
InChIキー |
MIVJDFRJYARCBN-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=CC3=CC=CC=C3)C1)N=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
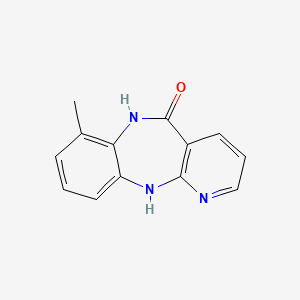
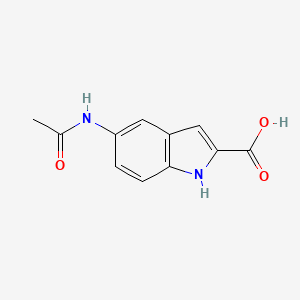
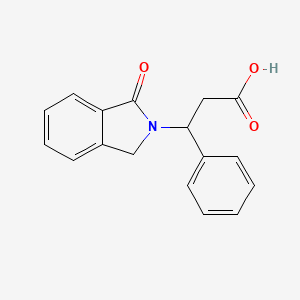
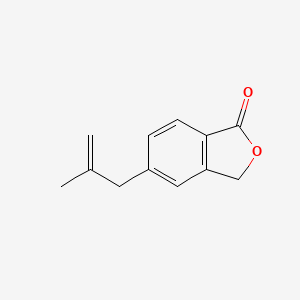

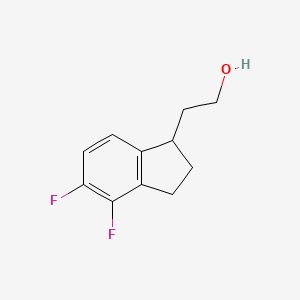
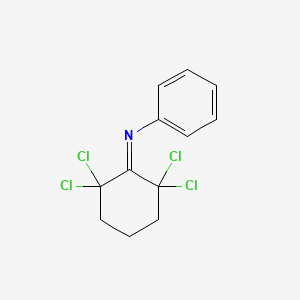
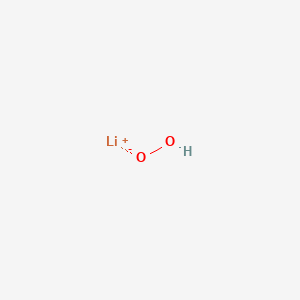
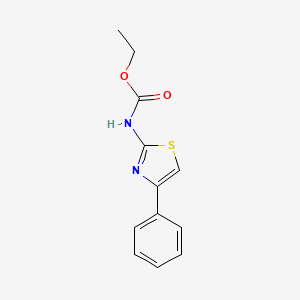

![2-[2-(Piperidin-1-yl)ethyl]aniline](/img/structure/B8672588.png)
